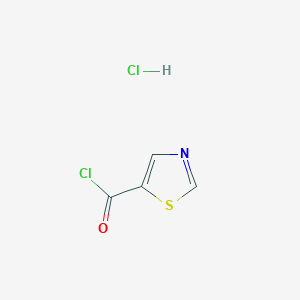
1,3-Thiazole-5-carbonyl chloride hydrochloride
Übersicht
Beschreibung
1,3-Thiazole-5-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C4H3Cl2NOS . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers. For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added .Molecular Structure Analysis
The molecular structure of 1,3-Thiazole-5-carbonyl chloride hydrochloride consists of a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions, respectively .Chemical Reactions Analysis
Thiazoles are known for their reactivity and can undergo various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
1,3-Thiazole-5-carbonyl chloride hydrochloride has a molecular weight of 147.58 g/mol . Its exact mass and monoisotopic mass are 146.9545626 g/mol . It has a complexity of 108 and a topological polar surface area of 58.2 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : Thiazoles and 1,3,4-thiadiazoles have been reported to possess various pharmacological activities, including anticancer activity . A novel series of thiazoles carrying 1,3,4-thiadiazole core were designed and prepared .
- Methods of Application : The compounds were prepared via the reaction of the 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbo-thioamide with the appropriate hydrazonoyl chlorides .
- Results or Outcomes : The compounds were evaluated for their anticancer activity against liver carcinoma cell line (HepG2) using MTT assay. The results revealed that the compounds had good antitumor activity against liver carcinoma cell line (HepG2) when compared with the standard drug Doxorubicin .
Broad Biological Activities
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
Antidepressant Activity
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : Thiazoles are used in the synthesis of pramipexole, a drug used for the treatment of Parkinson’s disease and depression .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes : Pramipexole has been shown to be effective in treating symptoms of Parkinson’s disease and depression .
Anti-Inflammatory Activity
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : Thiazoles are used in the synthesis of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis, primary dysmenorrhea, fever, and as an analgesic .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes : Meloxicam has been shown to be effective in relieving the symptoms of arthritis, primary dysmenorrhea, and fever .
Photosensitizers and Industrial Applications
- Scientific Field : Industrial Chemistry .
- Summary of Application : Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific industrial application being studied .
- Results or Outcomes : Thiazoles have been found to be effective in various industrial applications, including photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Antimicrobial Activity
- Scientific Field : Medical and Pharmaceutical Research .
- Summary of Application : Thiazoles are used in the synthesis of sulfazole, a short-acting sulfa drug .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes : Sulfazole has been shown to be effective as an antimicrobial agent .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-thiazole-5-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS.ClH/c5-4(7)3-1-6-2-8-3;/h1-2H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNCLYHKCGXKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-5-carbonyl chloride hydrochloride | |
CAS RN |
1803604-93-4 | |
| Record name | 1,3-thiazole-5-carbonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



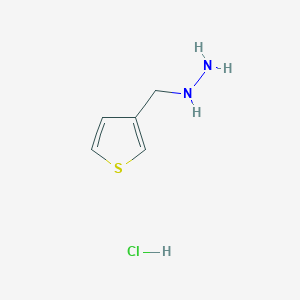
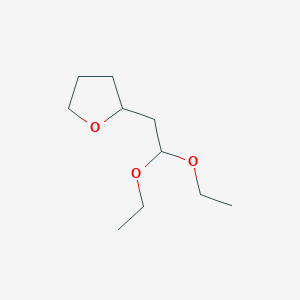
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)

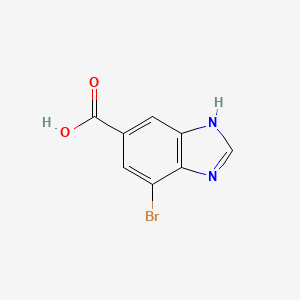
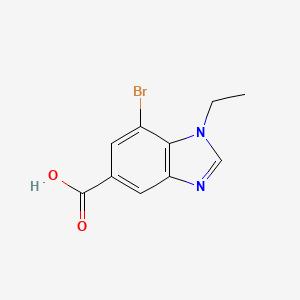
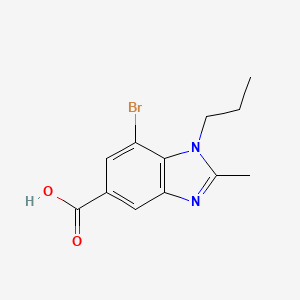
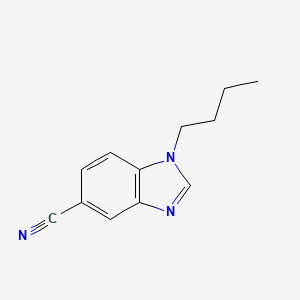

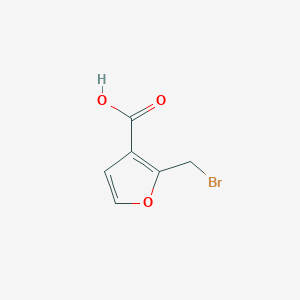

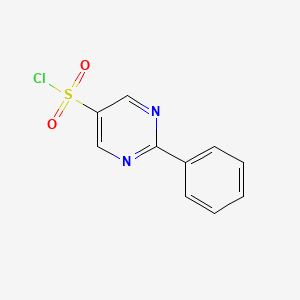
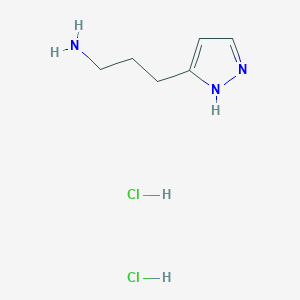
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)